![molecular formula C7H7BrClN3 B571979 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride CAS No. 1260381-81-4](/img/structure/B571979.png)

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

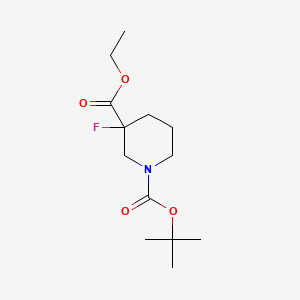

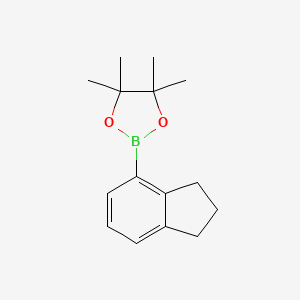

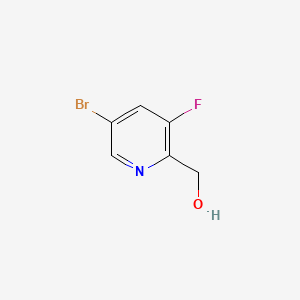

“6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” can be represented by the SMILES stringBrc1cnc2cc[nH]c2c1 . The InChI key for this compound is OJFFFCVPCVATIV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride” is a solid . It has a molecular weight of 197.03 . The compound does not have a flash point .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride serves as a precursor in various chemical syntheses and functionalization processes. The compound is instrumental in constructing complex molecular structures, particularly in the realm of heterocyclic chemistry. For example, reactions catalyzed by palladium compounds have shown that 3-bromo or 3-iodo derivatives of similar structures can be condensed with terminal alkynes to yield alkynyl derivatives. These derivatives can further undergo reactions to form diverse heterocyclic systems, such as pyrrolo[3,2-c]cinnolines and pyrazolo[4,3-c]cinnolines, through interactions with amines and hydrazines (Ames & Bull, 1982). Similarly, functionalization studies of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have introduced amino groups at the 6-position, leading to the creation of multidentate agents and podant-type compounds, demonstrating the versatility of bromo derivatives in synthesizing functionally diverse molecules (Minakata et al., 1992).

Heterocyclic Compound Synthesis

The bromo derivatives similar to 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride are key in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of new polyheterocyclic ring systems derived from related compounds has been explored, yielding derivatives with potential antibacterial properties. Such compounds are synthesized through reactions with various nucleophiles, demonstrating the compound's utility in generating biologically relevant heterocycles (Abdel‐Latif et al., 2019). Moreover, studies have shown that sterically hindered primary amines can be synthesized from related structures, indicating the potential for creating complex molecules with unique properties (Jirkovsky et al., 1991).

Asymmetric Synthesis and Coordination Chemistry

The structural features of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride facilitate asymmetric synthesis and coordination chemistry applications. For example, the synthesis of tripodal ligands featuring asymmetric and sterically hindered structures from related bromo pyridyl derivatives has been demonstrated. These ligands, when complexed with metals like FeCl2, exhibit unique coordination geometries, underscoring the compound's role in developing new materials with potential applications in catalysis and material science (Benhamou et al., 2011).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c8-4-1-6-7(11-2-4)5(9)3-10-6;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLRILZNJQHJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743237 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride | |

CAS RN |

1260381-81-4 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)